n-Butylcarbamic Acid Biphenyl-3-yl Ester
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3-phenylphenyl) N-butylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-3-12-18-17(19)20-16-11-7-10-15(13-16)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,18,19) |
InChI Key |
KILLQYKNNVPEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The phenolic oxygen attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the carbamate (Figure 1). Stoichiometric control is critical, with a 1.0:1.1 molar ratio of phenol to isocyanate optimizing yield while minimizing side reactions.
Table 1: Standard Reaction Conditions
Purification and Characterization
Crude products are purified via silica gel chromatography (cyclohexane/EtOAc 8:2) followed by recrystallization from methanol. Nuclear magnetic resonance (NMR) spectra confirm structure:
-
¹H NMR (CDCl₃): δ 0.96 (t, 3H, CH₃), 1.27–1.63 (m, 4H, CH₂), 3.27 (q, 2H, NCH₂), 7.05–7.46 (m, 9H, aromatic).
Alternative Synthesis Using Carbonyldiimidazole (CDI) Mediation
For substrates sensitive to isocyanates, CDI-activated carbamate formation offers a two-step alternative. This method first generates an imidazolide intermediate, which subsequently reacts with the phenol.
Stepwise Reaction Protocol
-
Imidazolide Formation: n-Butylamine reacts with CDI in anhydrous THF at 0°C for 1 hour.
-
Phenol Coupling: 3-Phenylphenol is added, and the mixture stirred at room temperature for 12 hours.
Table 2: CDI-Mediated Synthesis Outcomes
Vapor-Phase Synthesis and Membrane Purification
A patent-derived approach adapts vapor-phase reactions for large-scale production, utilizing a porous fixed-bed reactor at 115–145°C. While optimized for propargyl analogs, this method demonstrates principles applicable to biphenyl-3-yl esters.
Process Parameters
-
Residence Time: 20–60 minutes
-
Pressure: 50–60 kPa (vacuum)
-
Membrane Purification: Polymeric membranes selectively separate product from excess propargyl alcohol, achieving 99.1% purity.
Equation 1: Vapor-Phase Yield Calculation
Reported yields exceed 99% for analogous compounds under optimized conditions.
Stability and Hydrolysis Kinetics
Alkaline hydrolysis studies in pH 9 buffer reveal structure-dependent stability:
-
Half-Life (t₁/₂): 37 ± 3 minutes (fluoro-substituted) vs. 78 ± 4 minutes (methoxy-substituted).
-
LUMO Correlation: A linear relationship exists between hydrolysis rate (log kₚH₉) and carbamate electrophilicity (R² = 0.74).
Table 3: Hydrolysis Data for Structural Analogs
| Compound | t₁/₂ (min) | LUMO (eV) |
|---|---|---|
| 20 (6-Fluoro) | 37 ± 3 | -1.24 |
| 21 (6-Methoxy) | 78 ± 4 | -1.08 |
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate-Phenol | 87 | 99.1 | Moderate |
| CDI-Mediated | 80 | 98.0 | High |
| Vapor-Phase | 99.5 | 99.1 | Industrial |
Scientific Research Applications
Biochemical Properties
n-Butylcarbamic Acid Biphenyl-3-yl Ester has been identified as a selective inhibitor of FAAH, an enzyme that degrades endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which is associated with various physiological effects including analgesia and modulation of pain pathways. The compound's structure allows it to interact effectively with the enzyme's active site, thereby blocking its activity.
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in the context of pain management and neurological disorders.
2.1 Analgesic Effects
Research indicates that compounds like this compound exhibit potent analgesic properties. Studies have shown that FAAH inhibitors can produce significant pain relief in animal models, making them potential candidates for developing new analgesics .
2.2 Anxiolytic and Antidepressant Effects
In addition to pain relief, these compounds have demonstrated anxiolytic and antidepressant-like effects in preclinical models. For instance, modifications to the biphenyl structure have been linked to enhanced efficacy in reducing anxiety behaviors in rats .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Research has focused on how changes to the biphenyl moiety affect the compound's potency and selectivity as a FAAH inhibitor.
3.1 Modifications and Potency
Studies have shown that introducing small polar groups at specific positions on the biphenyl ring can significantly enhance inhibitory potency against FAAH. For example, derivatives with m-carbamoyl substitutions have been found to exhibit lower IC50 values, indicating stronger inhibition .
3.2 Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with FAAH at the molecular level. These studies help identify favorable interactions between the compound and the enzyme's binding pocket, guiding further optimization of lead compounds for improved efficacy .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The primary mechanism of action of N-Butylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of fatty acid amide hydrolase (FAAH). By inhibiting FAAH, the compound increases the levels of endocannabinoids such as anandamide, which can lead to analgesic, anxiolytic, and antidepressant effects. The compound binds to the active site of FAAH, preventing the hydrolysis of endocannabinoids .
Comparison with Similar Compounds
Key Structural Features Influencing FAAH Inhibition
Alkylcarbamic acid biphenyl-3-yl esters inhibit FAAH by mimicking the arachidonoyl chain of anandamide. The biphenyl-3-yl moiety adopts a bent conformation, fitting into the enzyme's hydrophobic substrate-binding site . Substituents on the N-terminal carbamate group modulate potency through:
Comparative Analysis of Analogs
The table below summarizes key analogs, their substituents, and FAAH inhibition
Critical Observations
- Cyclohexyl vs. n-Butyl : URB524 (cyclohexyl) exhibits higher potency (IC₅₀ = 63 nM) than n-butyl derivatives, attributed to its cyclic structure providing better shape complementarity and lipophilicity .
- Impact of Rigidity : URB880 (IC₅₀ = 0.63 nM) and 4q (IC₅₀ = 5.3 nM) demonstrate that rigid, aromatic substituents (e.g., β-naphthylmethyl) significantly enhance potency by improving hydrogen bonding and steric fit .
- Linear Chains : The n-butyl group in 4d offers moderate lipophilicity but lacks the conformational restraint of cyclic groups, likely resulting in suboptimal binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for n-Butylcarbamic Acid Biphenyl-3-yl Ester?
- Methodological Answer : The compound is synthesized via carbamate formation using amines and diimidazol-1-ylmethanone as a coupling agent. A typical procedure involves refluxing n-butylamine with diimidazol-1-ylmethanone and 3-phenylphenol in dry acetonitrile under nitrogen, catalyzed by DMAP (4-dimethylaminopyridine). Purification employs column chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or ether/petroleum ether). Yields vary (9–95%) depending on substituent reactivity and reaction duration .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H NMR) identifies aromatic protons (δ 7.27–7.61 ppm) and aliphatic chains (e.g., δ 1.61–1.73 ppm for butyl groups).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 421 for methyl derivatives) and fragmentation patterns confirm structural integrity.
- Infrared Spectroscopy (IR) : Carbamate C=O stretches (~1712 cm⁻¹) and N-H vibrations (~3292 cm⁻¹) are diagnostic .
- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity .
Q. How does solvent polarity and reaction temperature influence the stability of carbamate esters during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance carbamate stability by minimizing hydrolysis. Elevated temperatures (reflux conditions) accelerate coupling but require inert atmospheres (N₂) to prevent oxidation. Stability studies for analogous esters suggest that steric hindrance from the biphenyl group reduces hydrolytic degradation .
Advanced Research Questions
Q. How do structural modifications at the N-alkyl or biphenyl moiety affect FAAH inhibitory potency?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- N-Alkyl Chain Length : Longer alkyl chains (e.g., n-butyl) improve lipophilicity and membrane permeability, enhancing brain penetration.
- Biphenyl Substituents : Electron-withdrawing groups (e.g., halogens) at the 3′-position increase binding affinity to FAAH’s catalytic triad (Ser241, Ser217, Lys142). Hydrophilic residues (e.g., hydroxymethyl) reduce activity, suggesting a hydrophobic binding pocket .
- Experimental Design : Synthesize derivatives with systematic substituent variations and assay FAAH inhibition using fluorogenic substrates (e.g., arachidonoyl-AMC hydrolysis) .
Q. What is the mechanistic basis for FAAH inhibition by carbamate esters, and how does allostery modulate activity?
- Methodological Answer : Carbamates covalently modify FAAH’s catalytic serine (Ser241), forming a stable adduct that blocks substrate access. Allosteric regulation occurs via fatty acid binding to FAAH’s transmembrane domain, which induces conformational changes that either enhance or suppress catalytic activity. Molecular dynamics simulations and mutagenesis (e.g., K142A) validate these interactions .
Q. How can in vivo pharmacokinetic and pharmacodynamic studies be designed to evaluate therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer the compound intravenously/orally to rodents; measure plasma/tissue concentrations via LC-MS/MS. Key parameters: bioavailability, half-life, and brain-to-plasma ratio.
- Pharmacodynamics : Assess anxiolytic effects using elevated plus-maze tests or blood pressure normalization in hypertensive models. Dose-response curves (0.1–10 mg/kg) differentiate efficacy from cannabinoid-like side effects (e.g., hypothermia) .
Q. What are the challenges in quantifying trace levels of this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (C18 columns) isolates the compound from lipids/proteins.
- Analytical Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) achieves detection limits <1 ng/mL. Use deuterated internal standards (e.g., d₄-analogs) to correct for matrix effects.
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
